7-Chloro-6-fluoroindolizine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoroindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoroindolizine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyridine with fluorinated intermediates can lead to the formation of the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoroindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
7-Chloro-6-fluoroindolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
6-Fluoroindole: A fluorinated indole derivative with comparable properties.
7-Chloroindole: A chlorinated indole derivative with similar reactivity.
Uniqueness: The combination of these halogens in the indolizine structure provides distinct properties that are not observed in other similar compounds .
Properties
CAS No. |
2383182-67-8 |
---|---|
Molecular Formula |
C9H5ClFNO2 |
Molecular Weight |
213.59 g/mol |
IUPAC Name |
7-chloro-6-fluoroindolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-2-6-1-5(9(13)14)3-12(6)4-8(7)11/h1-4H,(H,13,14) |
InChI Key |
DNOMEFDUFRTQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CN2C=C1C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.